molecular formula C16H17ClN4 B2531871 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896828-67-4

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2531871
CAS RN: 896828-67-4
M. Wt: 300.79
InChI Key: DLIFXZWSKHTPOI-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological activities. The structure of this compound suggests potential biological activity, given the presence of a pyrazolo[1,5-a]pyrimidine core, which is a common feature in molecules with anti-mycobacterial, anticancer, and adenosine receptor affinity properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For instance, the synthesis of similar compounds has been reported through the chlorination and aminisation of precursor molecules . Another method includes condensation of diketones with hydrazine hydrate followed by further functionalization . These methods highlight the versatility in the synthetic approaches for pyrazolo[1,5-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. X-ray diffraction has been used to determine the crystal structure of related compounds, confirming their molecular geometry and the presence of substituents on the core structure . The presence of chlorophenyl groups is a common feature in these molecules, which can significantly influence their biological activity .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which have been utilized to introduce different substituents into the molecule . The reactivity of these compounds can be influenced by the nature of the substituents present on the core structure, which can lead to the formation of a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can affect the compound's lipophilicity, which is an important factor for its biological activity and pharmacokinetics . The crystal structure analysis provides insights into the compound's solid-state properties, such as crystal system and space group, which are important for understanding its stability and solubility .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research has identified various pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial and anticancer agents. A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, which demonstrated significant antimicrobial activity as well as higher anticancer activity compared to the reference drug, doxorubicin, in vitro. These findings suggest that these derivatives, including 3-(4-chlorophenyl)-5-methyl derivatives, could be valuable in developing new antimicrobial and anticancer therapeutics (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Compounds based on the pyrazolo[3,4-d]pyrimidine structure, such as the one of interest, have been found to exhibit affinity for A1 adenosine receptors. Harden et al. (1991) synthesized analogues of 1-methylisoguanosine, revealing that certain derivatives, particularly those with a 3-chlorophenyl group, showed significant activity, suggesting their potential in designing adenosine receptor modulators (Harden, Quinn, & Scammells, 1991).

Mycobacterial ATP Synthase Inhibitors

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, offering a promising approach for treating Mycobacterium tuberculosis. Sutherland et al. (2022) detailed the synthesis and evaluation of numerous derivatives, identifying compounds with potent in vitro growth inhibition of M. tuberculosis, which underscores their potential utility in developing new antituberculosis drugs (Sutherland et al., 2022).

Antiviral Activities

Research on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, closely related to the compound , has shown strong antiviral activity against herpes simplex virus type-1. Tantawy et al. (2012) synthesized a new series of these derivatives, with several compounds exhibiting significant antiviral potency, highlighting their potential as antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Serotonin 5-HT6 Receptor Antagonists

A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, including derivatives of the chemical compound of interest, were synthesized and shown to possess potent antagonistic activity against serotonin 5-HT6 receptors. Ivachtchenko et al. (2011) explored these derivatives, identifying several with low picomolar affinity, indicating their potential in CNS therapeutic applications (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Future Directions

The future directions for research on “3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” could include further investigation of its potential as a CDK2 inhibitor, which could make it useful in cancer treatment . Additionally, further studies could explore its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-10(2)19-15-8-11(3)20-16-14(9-18-21(15)16)12-4-6-13(17)7-5-12/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIFXZWSKHTPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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